1,3-Benzothiazol-2-ylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

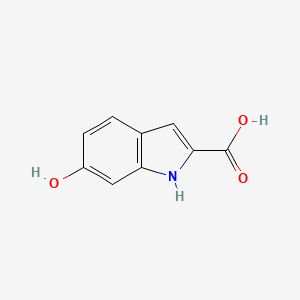

1,3-Benzothiazol-2-ylboronic acid is a chemical compound with the molecular formula C7H6BNO2S and a molecular weight of 179 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring attached to a boronic acid group .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 388.0±25.0 °C, a predicted density of 1.44±0.1 g/cm3, and a predicted pKa of 5.79±0.30 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

1,3-Benzothiazol-2-ylboronic acid and its derivatives have been explored extensively in the field of medicinal chemistry due to their structural diversity and pharmacological properties. For instance, the synthesis and structural characterization of substituted 6-fluorobenzothiazole amides, developed through condensation reactions, have been noted for their antimicrobial and antifungal activities. These compounds, exhibiting comparable or slightly better activity than some medicinal standards, highlight the structural adaptability and efficacy of benzothiazole derivatives (Pejchal et al., 2015).

Antiproliferative and Antitumor Applications

The benzothiazole nucleus is a core structure in compounds displaying significant antitumor and antiproliferative activities. N-1,3-benzothiazol-2-ylbenzamide derivatives, for instance, have been studied for their prominent inhibitory effect on cell growth, specifically against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines, with certain compounds like 1k showing a profound proapoptotic effect (Corbo et al., 2016).

Sensing and Imaging Applications

The benzothiazole structure has been utilized in the development of sensitive fluorescent probes and imaging agents. For example, benzothiazole-based compounds have been synthesized for physiological pH sensing, exhibiting multifluorescence emissions and reversible acid/base-switched emission transitions, making them suitable for detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018). Additionally, gadolinium(III)-4-benzothiazol-2-yl-phenylamine has been designed as a brain-specific MR contrast agent, enhancing the mapping of the structural and functional organization of the brain (Saini et al., 2013).

Antimicrobial Activity

Several benzothiazole derivatives have shown promising antimicrobial properties. Synthesized 1,3-benzothiazole-2-yl-hydrazone derivatives, for instance, displayed varying degrees of antibacterial and antifungal activities against different bacterial and fungal strains, indicating their potential as antimicrobial agents (Asati et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

Wirkmechanismus

Target of Action

1,3-Benzothiazol-2-ylboronic acid, a derivative of benzothiazole, has been found to exhibit significant biological activity. Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function, which in turn affects the growth and proliferation of bacteria .

Biochemical Pathways

Benzothiazole derivatives are known to affect various biochemical pathways due to their interaction with multiple targets .

Pharmacokinetics

The compound’s predicted boiling point is 3880±250 °C, and its predicted density is 144±01 g/cm3 . Its pKa is predicted to be 5.79±0.30 , which could influence its absorption and distribution in the body.

Result of Action

Benzothiazole derivatives are known to inhibit the growth and proliferation of bacteria, suggesting that they could have a similar effect .

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPADKUSNKOJID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC2=CC=CC=C2S1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625166 |

Source

|

| Record name | 1,3-Benzothiazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

499769-96-9 |

Source

|

| Record name | 1,3-Benzothiazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)

![2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1322261.png)

![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)

![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)

![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)